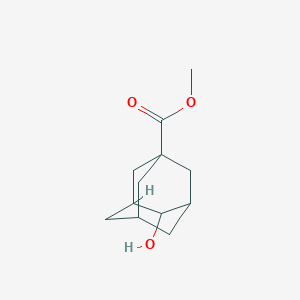

Methyl 4-hydroxyadamantane-1-carboxylate

Vue d'ensemble

Description

“Methyl 4-hydroxyadamantane-1-carboxylate” is a chemical compound with the CAS Number: 81968-76-5 . Its molecular weight is 210.27 and its molecular formula is C12H18O3 . The IUPAC name for this compound is methyl (1s,3R,4r,5S,7s)-4-hydroxyadamantane-1-carboxylate .

Synthesis Analysis

The synthesis of “Methyl 4-hydroxyadamantane-1-carboxylate” can be achieved from Methanol and 4α-Hydroxyadamantane-1-carboxylic acid . The reaction conditions involve the use of hydrogen chloride in 1,4-dioxane at 20°C for 48 hours .Molecular Structure Analysis

The InChI Code for “Methyl 4-hydroxyadamantane-1-carboxylate” is 1S/C12H18O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10,13H,2-6H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-hydroxyadamantane-1-carboxylate” is a compound with a molecular weight of 210.27 . It is recommended to be stored at room temperature .Applications De Recherche Scientifique

Synthesis of Unsaturated Adamantane Derivatives

“Methyl 4-hydroxyadamantane-1-carboxylate” can be used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Development of Novel Methods for Preparation

This compound plays a crucial role in the development of novel methods for the preparation of adamantane derivatives . It helps in the creation of new materials based on natural and synthetic nanodiamonds .

Polymerization Reactions

“Methyl 4-hydroxyadamantane-1-carboxylate” is used in polymerization reactions . It is involved in the research of polymerization of 3-(1-adamantyl)propene with ethylene, propylene, 1-pentene, 4-methyl-1-pentene, 1-hexene, and 1-octene .

Production of High-Energy Fuels and Oils

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the production of thermally stable and high-energy fuels and oils .

Creation of Bioactive Compounds

“Methyl 4-hydroxyadamantane-1-carboxylate” is used in the creation of bioactive compounds . These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Development of Pharmaceuticals

This compound is used in the development of pharmaceuticals . Its unique structural, biological, and stimulus-responsive properties make it a valuable resource in medicinal chemistry .

Production of Higher Diamond-Like Bulky Polymers

“Methyl 4-hydroxyadamantane-1-carboxylate” is used in the production of higher diamond-like bulky polymers such as diamondoids . These materials have unique properties and are used in various scientific and practical applications .

Catalyst Development

This compound is used in catalyst development . Its unique properties make it a valuable resource in the development of new catalysts .

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 4-hydroxyadamantane-1-carboxylate is a derivative of adamantane, a class of compounds known for their potential in various fields such as pharmaceuticals and high-energy fuels . .

Mode of Action

As a derivative of adamantane, it may share some of the chemical and catalytic transformations characteristic of adamantane derivatives

Biochemical Pathways

Adamantane derivatives are known for their high reactivity, which allows for their utilization in the synthesis of various functional adamantane derivatives . .

Result of Action

As a derivative of adamantane, it may share some of the properties of adamantane derivatives, which are known for their potential in the synthesis of bioactive compounds and pharmaceuticals . .

Propriétés

IUPAC Name |

methyl 4-hydroxyadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVZUHZRMUARMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyadamantane-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)

![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)